molecular formula C13H18FN5O3 B6964055 [1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea

[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea

Cat. No.: B6964055
M. Wt: 311.31 g/mol
InChI Key: HJZXRHIXBSKWRR-UHFFFAOYSA-N
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Description

[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea: is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules for research purposes.

Biology

    Biological Probes: Due to its structural features, it can be used as a probe in biological studies to investigate receptor interactions and enzyme activities.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance binding affinity through halogen bonding, while the piperazine ring can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both a fluoropyridine moiety and a piperazine ring linked by a urea group makes it unique compared to other compounds.
  • Reactivity : The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations.

Properties

IUPAC Name

[1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN5O3/c14-9-1-2-11(16-7-9)18-3-5-19(6-4-18)12(21)10(8-20)17-13(15)22/h1-2,7,10,20H,3-6,8H2,(H3,15,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZXRHIXBSKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C(CO)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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